molecular formula C18H16ClN3O3S B2805750 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921878-19-5

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2805750
CAS No.: 921878-19-5
M. Wt: 389.85
InChI Key: NKXSQSCDSCQYEM-UHFFFAOYSA-N
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Description

"3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a synthetic organic compound featuring a complex structure with multiple functional groups, including chloro, oxo, phenyl, pyridazinyl, ethyl, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Precursors: : The synthesis typically begins with readily available chemicals such as 3-chlorobenzenesulfonyl chloride and 6-oxo-3-phenylpyridazine.

  • Coupling Reaction: : The 3-chlorobenzenesulfonyl chloride reacts with an intermediate bearing the ethyl chain. This intermediate is often synthesized through a stepwise construction involving 6-oxo-3-phenylpyridazine.

  • Reaction Conditions: : This synthesis is generally carried out under controlled conditions involving a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.

Industrial Production Methods

  • Scaling Up: : For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. Key factors include temperature control, solvent choice (commonly DMF or DMSO), and purification techniques like recrystallization or column chromatography.

  • Automation and Continuous Flow: : In industrial settings, automation of the reaction setup and utilization of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group can undergo nucleophilic substitution, making it a versatile intermediate for further chemical modification.

  • Redox Reactions: : The oxo group allows for various redox reactions, enabling conversion to different oxidation states.

  • Condensation Reactions: : The sulfonamide moiety can participate in condensation reactions, forming new amide bonds.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Like potassium permanganate for oxidation processes.

  • Catalysts: : Acid or base catalysts can be used to facilitate condensation reactions.

Major Products

  • Substituted Analogs: : From nucleophilic substitution.

  • Oxidized Derivatives: : Resulting from redox processes.

  • Condensed Products: : With new amide or ester bonds.

Scientific Research Applications

Chemistry

  • As a Building Block: : It serves as a precursor for synthesizing more complex molecules.

  • Catalysis: : Could act as a ligand in organometallic catalysis.

Biology

  • Enzyme Inhibition: : The sulfonamide group suggests potential as an enzyme inhibitor, particularly for carbonic anhydrase.

  • Probing Biological Pathways: : Used in studying signal transduction pathways due to its interactive nature.

Medicine

  • Drug Design:

  • Targeted Therapy: : May be useful in cancer research for developing targeted chemotherapeutic agents.

Industry

  • Material Science: : Utilized in the development of novel polymers or resins.

  • Agriculture: : Possible application as a pesticide intermediate.

Mechanism of Action

Molecular Targets and Pathways

  • Enzymatic Inhibition: : The sulfonamide group can mimic natural substrates, competitively inhibiting enzyme function.

  • Receptor Binding: : The phenylpyridazine core might interact with specific receptors, altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

  • 5-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Uniqueness

  • The position of the chloro group influences the reactivity and interaction with biological targets, making "3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" unique in its properties and applications.

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Properties

IUPAC Name

3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSQSCDSCQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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